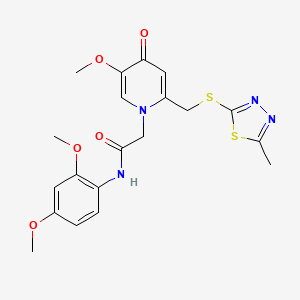
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4O5S2 and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and other pharmacological properties based on recent research findings.
Structure and Properties
The compound's structure can be broken down into key components that influence its biological activity:
- Thiadiazole Ring : Known for its antimicrobial and anticancer properties.
- Pyridine Derivative : Often associated with neuroactive and anti-inflammatory effects.
- Dimethoxyphenyl Group : Contributes to the lipophilicity and potential interaction with various biological targets.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole ring exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Human Burkitt lymphoma P493 | 0.75 | Induction of apoptosis |
| 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (lung carcinoma) | 0.95 | Cell cycle arrest |
| CB-839 (N-[5-[4-[6-[2-[3-(trifluoromethoxy) phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide) | MDA-MB-231 (breast cancer) | 1.20 | Inhibition of glutaminase |
Research shows that N-(2,4-dimethoxyphenyl)-2-(5-methoxy...) exhibits selective cytotoxicity against cancer cells while sparing normal cells. Its mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been documented. For instance:
- In vitro Studies : Compounds similar to N-(2,4-dimethoxyphenyl)-2-(5-methoxy...) have shown inhibitory activity against HIV strains with EC50 values around 0.96 µg/mL for HIV-1 and 2.92 µg/mL for HIV-2 . These values indicate moderate antiviral activity compared to established antiretroviral therapies.
Other Pharmacological Activities
In addition to anticancer and antiviral effects, the compound may possess:
- Antimicrobial Properties : Thiadiazole derivatives are known to exhibit broad-spectrum antibacterial activity.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory actions through modulation of cytokine release.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
-
Case Study on Anticancer Efficacy : A study involving a derivative demonstrated significant tumor growth inhibition in xenograft models of breast cancer.
"The compound led to a marked reduction in tumor size compared to controls" .
- Clinical Observations : Reports suggest that patients treated with thiadiazole-based drugs experienced fewer side effects than those on traditional chemotherapy regimens.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-12-22-23-20(31-12)30-11-13-7-16(25)18(29-4)9-24(13)10-19(26)21-15-6-5-14(27-2)8-17(15)28-3/h5-9H,10-11H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPUFGOOZWNYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













